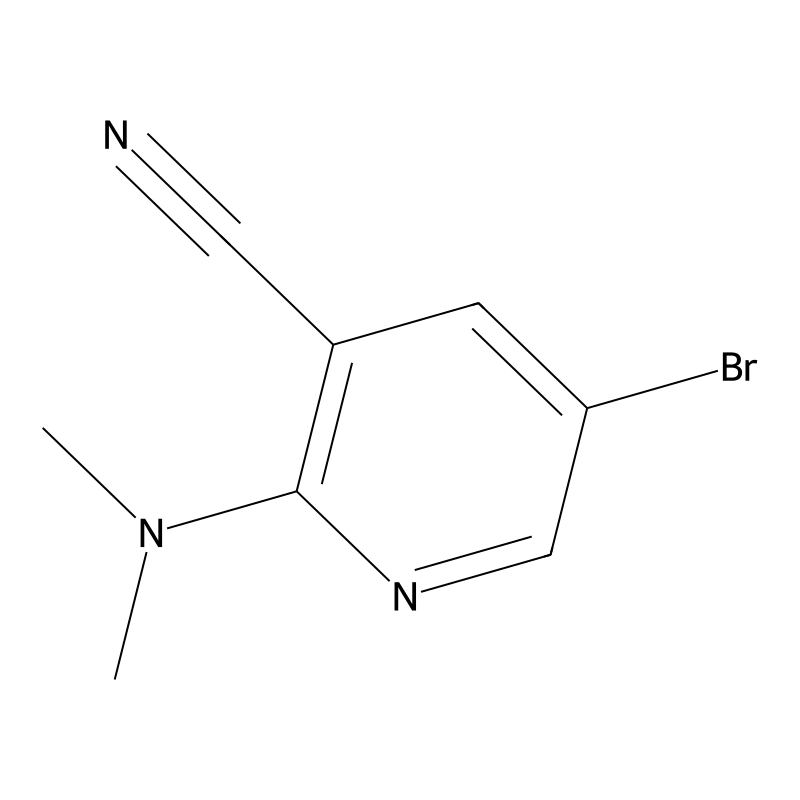5-Bromo-2-(dimethylamino)nicotinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Scientific databases like PubChem () do not contain any specific references to its use in research.
- Chemical suppliers focus on providing the compound itself, with no mention of its research applications ().
This lack of information suggests that 5-Bromo-2-(dimethylamino)nicotinonitrile is either a relatively new compound or one that has not been extensively studied yet.
Future Research Directions
While specific research applications are unknown, the structure of 5-Bromo-2-(dimethylamino)nicotinonitrile offers some clues for potential future exploration:
- The presence of a bromine atom and a dimethylamino group suggests possible applications in medicinal chemistry. Bromine can participate in various biological processes, while the dimethylamino group can affect a molecule's interaction with biological targets.
- The nicotinonitrile core structure is found in many biologically active molecules, including vitamin B3 (niacin). This suggests potential for research into its interaction with enzymes or receptors involved in similar pathways.
5-Bromo-2-(dimethylamino)nicotinonitrile is a derivative of nicotinonitrile featuring a bromine atom at the 5-position and a dimethylamino group at the 2-position of the pyridine ring. Its molecular formula is C₇H₈BrN₃, and it possesses a molecular weight of approximately 216.06 g/mol. The compound exhibits characteristics typical of nitriles and amines, which contribute to its reactivity and potential biological activity.
Research indicates that compounds related to nicotinonitriles exhibit a range of biological activities, including antimicrobial and anticancer properties. Specifically, derivatives like 5-bromo-2-(dimethylamino)nicotinonitrile have been studied for their potential as biocides and corrosion inhibitors . The biological mechanisms are often linked to their ability to interact with biological membranes or specific cellular targets.
The synthesis of 5-bromo-2-(dimethylamino)nicotinonitrile can be achieved through several methods:
- Bromination: Starting from 2-(dimethylamino)nicotinonitrile, bromination can be performed using bromine or brominating agents under controlled conditions.
- Nitrile Formation: The nitrile group can be introduced via methods such as dehydration of corresponding carboxylic acids or via nucleophilic substitution on halogenated pyridines .
- Reflux Methods: Refluxing the starting materials in suitable solvents like ethanol or dimethylformamide can facilitate the desired transformations .
5-Bromo-2-(dimethylamino)nicotinonitrile has potential applications in:
- Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activities.
- Agricultural Chemicals: As a biocide or pesticide component.
- Material Science: In corrosion inhibition formulations for metals .
Studies on interaction profiles reveal that 5-bromo-2-(dimethylamino)nicotinonitrile may interact with various biological targets. These interactions can affect enzyme activity or cellular signaling pathways, making it a candidate for further pharmacological exploration . Additionally, its ability to inhibit certain enzymes suggests potential in medicinal chemistry.
Several compounds share structural similarities with 5-bromo-2-(dimethylamino)nicotinonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 5-Bromonicotinonitrile | 35590-37-5 | 0.78 | Lacks dimethylamino group |
| 6-(Bromomethyl)nicotinonitrile | 156072-86-5 | 0.74 | Bromomethyl substitution at the 6-position |
| 5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.74 | Methyl group at the 3-position |
| 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | 0.78 | Acetonitrile substituent |
These compounds differ primarily in their substitution patterns and functional groups, which influence their chemical reactivity and biological activity.








